molecular formula C12H11FN2O2 B1463398 methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1189736-20-6

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1463398
CAS No.: 1189736-20-6
M. Wt: 234.23 g/mol
InChI Key: LYNFTFXCTKQADX-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical intermediate of interest in medicinal chemistry, particularly in the development of novel anti-tuberculosis agents. This compound features a pyrrole-2-carboxamide scaffold, which has been identified as a promising structure for inhibiting Mycobacterial membrane protein large 3 (MmpL3), a key transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis . The 3-fluorophenyl substituent on the pyrrole ring is a strategic modification, as structure-activity relationship (SAR) studies indicate that attaching phenyl groups with electron-withdrawing substituents to this position can significantly enhance anti-TB potency . Researchers can utilize this compound as a key synthetic precursor for constructing more complex MmpL3 inhibitors. Inhibition of MmpL3 disrupts the translocation of mycolic acids to the mycobacterial cell envelope, a mechanism that is distinct from many first-line TB drugs, making this scaffold a promising candidate for combating drug-resistant tuberculosis strains . The pyrrole heterocycle is a privileged structure in drug discovery, found in numerous natural products and known for its ability to improve pharmacokinetic properties and facilitate target engagement . This product is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)9(6-15-11)7-3-2-4-8(13)5-7/h2-6,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNFTFXCTKQADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrole ring and a fluorophenyl moiety, suggests diverse biological activities that are being explored in various research contexts.

  • Molecular Formula : C12H11FN2O2
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 1240948-77-9
  • Structural Features : The compound contains an amino group and a carboxylate group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction, where 3-fluorophenylboronic acid reacts with methyl 3-amino-4-pyrrole-2-carboxylate. This method allows for the selective introduction of the fluorophenyl group, enhancing the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have suggested that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related pyrrole compounds were reported to be as low as 250 μg/mL, indicating moderate antimicrobial activity .

Anti-Tuberculosis Potential

Research focusing on pyrrole derivatives has highlighted their potential as anti-tuberculosis agents. A study demonstrated that certain pyrrole-2-carboxamide compounds exhibited potent activity against drug-resistant Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments. The mechanism of action was linked to the inhibition of mycolic acid biosynthesis, a critical component of the bacterial cell wall .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative analysis with related compounds reveals that variations in the fluorine position or the presence of different substituents can lead to significant changes in potency and selectivity. For example:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylateDifferent fluorine substitutionVaries in antimicrobial efficacy
Methyl 5-amino-4-(trifluoromethyl)-1H-pyrrole-2-carboxylateTrifluoromethyl instead of fluorophenylEnhanced lipophilicity
Methyl 3-amino-4-(phenyl)-1H-pyrrole-2-carboxylateLacks fluorine substitutionExhibits different biological properties

These comparisons underline the importance of careful design in developing effective pharmacological agents based on the pyrrole scaffold.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and tested against bacterial strains. The study found that introducing electron-withdrawing groups like fluorine significantly enhanced antibacterial activity compared to non-substituted variants .
  • Case Study on Anti-Tuberculosis Activity : In another investigation, pyrrole derivatives were evaluated for their ability to inhibit MmpL3, a target in tuberculosis treatment. Compounds demonstrated low cytotoxicity alongside potent anti-TB activity, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomerism of the fluorophenyl group significantly impacts physicochemical properties and synthetic accessibility. Key isomers include:

Methyl 3-Amino-4-(2-Fluorophenyl)-1H-Pyrrole-2-Carboxylate

  • Formula : C₁₂H₁₁FN₂O₂ (identical to the target compound).
  • Structure : The 2-fluorophenyl group introduces steric and electronic differences compared to the 3-fluorophenyl analog.
  • Data : Reported melting point (MP) and spectral data are unavailable, but its synthesis likely parallels methods for related compounds (e.g., Suzuki coupling or chiral catalysis) .

Methyl 3-Amino-4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxylate

  • Formula : C₁₂H₁₁FN₂O₂.
  • Commercial Availability : Priced at $115–$612 per 100 mg, indicating high synthetic complexity.
  • Characterization : Validated via HRMS, NMR, and IR, with purity ≥95% .

Table 1: Comparison of Fluorophenyl Isomers

Property 3-Fluorophenyl Isomer (Target) 2-Fluorophenyl Isomer 4-Fluorophenyl Isomer
Molecular Formula C₁₂H₁₁FN₂O₂ C₁₂H₁₁FN₂O₂ C₁₂H₁₁FN₂O₂
Substituent Position 3-Fluorophenyl 2-Fluorophenyl 4-Fluorophenyl
Melting Point Not reported Not reported Not reported
Synthetic Yield Discontinued Not reported 46% (similar pathways)
Commercial Price (per 100 mg) N/A N/A $115–$612

Comparison with Substituted Pyrrole Analogs

Pyrrole derivatives with varied substituents highlight the influence of electronic and steric effects:

Methyl 5-Aryl-1H-Pyrrole-2-Carboxylates ()

These compounds, synthesized via Suzuki coupling, feature aryl groups at the 5-position rather than the 3-amino/4-aryl pattern of the target compound:

  • Methyl 5-(m-Tolyl)-1H-Pyrrole-2-Carboxylate (2j) : MP 119–121°C, 78% yield.
  • Methyl 5-(3-Chlorophenyl)-1H-Pyrrole-2-Carboxylate (2k) : MP 133–134°C, 81% yield.

Chiral Spirocyclic Compounds ()

Compounds like (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate share the 3-fluorophenyl moiety but incorporate additional isoxazole and spirocyclic groups. These exhibit:

  • Enantioselectivity : Up to 95% enantiomeric excess (ee) via chiral phosphoric acid catalysis.
  • Higher Complexity : Increased molecular weight and stereochemical features compared to the target compound.

Preparation Methods

Pyrrole Ring Construction via One-Pot Reduction and Cyclization

One efficient approach to synthesize fluorophenyl-substituted pyrroles involves starting from fluorobenzoyl malononitrile derivatives. A patented method describes the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a close structural analog, which can be adapted for the methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate synthesis by subsequent functional group modifications.

Key Steps:

  • Starting Material: 2-(2-fluorobenzoyl) malononitrile is dissolved in a suitable solvent such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide.
  • First Reduction: Addition of a metal catalyst (e.g., 10% palladium carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid under hydrogen atmosphere facilitates the first reduction step.
  • Second Reduction: After catalyst removal, Raney nickel and water are added, and a second hydrogenation is performed to complete the pyrrole ring formation.
  • Purification: The reaction mixture is concentrated under reduced pressure, cooled, and treated with a tetrahydrofuran-water mixture to precipitate the product, which is then filtered, washed, and dried.

Advantages:

  • One-pot synthesis avoids multi-step intermediate isolation.
  • Environmentally friendly with reduced waste generation.
  • High yield and purity suitable for industrial scale-up.
Parameter Conditions/Details
Solvent THF, acetonitrile, acetone, pyridine, DMSO
Metal Catalyst 10% Pd/C, Pt/C, Pd(OH)2, Zn powder
Acid Glacial acetic acid
Temperature Heating under hydrogen pressure (specific temp not stated)
Reduction Steps Two-step hydrogenation with catalyst change
Purification Reduced pressure concentration, THF-water precipitation
Yield & Purity High (exact values not specified)

This method, while described for 2-fluorophenyl derivatives, provides a robust framework adaptable for 3-fluorophenyl substitution with modifications in starting materials and conditions.

Halogenation and Functional Group Transformations on Pyrrole Esters

Another route involves the synthesis of fluorinated pyrrole carboxylates through selective halogenation and subsequent functional group manipulations.

Synthetic Highlights:

  • Starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate, selective fluorination is achieved using Selectfluor at low temperatures (0 °C) in acetonitrile with acetic acid.
  • The fluorinated ester is then hydrolyzed under basic conditions (10 M NaOH, 90 °C) to yield the corresponding carboxylic acid.
  • Formylation of fluoropyrrole esters using Vilsmeier–Haack reaction (POCl3/DMF) introduces aldehyde groups at specific positions on the pyrrole ring, which can be further transformed into amino groups by reductive amination or other amination methodologies.
Step Reagents/Conditions Outcome
Fluorination Selectfluor, AcOH, 0 °C, acetonitrile Fluorinated pyrrole ester
Hydrolysis NaOH (10 M), 90 °C, ethanol Pyrrole carboxylic acid
Formylation POCl3, DMF, 0 °C to 90 °C Formylated pyrrole ester

This approach allows for regioselective introduction of fluorine and subsequent functionalization to the amino group required in the target molecule. The use of Selectfluor provides a mild and efficient fluorination step, and the Vilsmeier–Haack formylation is a classical method for introducing aldehyde functionality on pyrroles.

Multi-Step Synthesis from Fluoroacetophenone Derivatives

Literature and patent disclosures describe a multi-step synthesis starting from o-fluoroacetophenone to obtain fluorophenyl-substituted pyrroles, including the target compound.

Synthetic Route Overview:

Comparison of Routes:

  • This route has more operational steps and generates significant organic solvent waste.
  • Lower overall yield and higher cost compared to one-pot methods.
  • Less favorable for industrial scale production due to complexity and environmental impact.
Step Description Notes
Bromination Halogenation of o-fluoroacetophenone Requires careful control
Condensation Pyrrole ring formation Multi-step, moderate yield
Dechlorination Pd-C catalyzed Removes unwanted halogens
Reduction/Oxidation DIBAL reduction, oxidation to carboxylate Sensitive steps, yield loss possible

This traditional synthetic strategy is useful for laboratory-scale synthesis but is less efficient for large-scale production.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Disadvantages Industrial Suitability
One-Pot Reduction & Cyclization 2-(2-fluorobenzoyl) malononitrile Pd/C, Raney Ni, AcOH, THF High yield, fewer steps, eco-friendly Requires hydrogenation setup High
Halogenation & Functionalization Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor, POCl3/DMF, NaOH Regioselective fluorination, modular Multiple steps, chromatographic purification Moderate
Multi-Step from Fluoroacetophenone o-Fluoroacetophenone Bromine, Pd-C, DIBAL Established chemistry Many steps, solvent waste, low yield Low

Detailed Research Findings and Notes

  • The one-pot method using 2-(2-fluorobenzoyl) malononitrile is patented and provides a streamlined, cost-effective, and environmentally friendly approach with high purity and yield, suitable for industrial mass production.
  • Fluorination using Selectfluor is a practical and mild method for introducing fluorine atoms on the pyrrole ring, which can be combined with ester hydrolysis and formylation to build the desired substitution pattern.
  • Multi-step synthetic routes involving bromination and palladium-catalyzed steps are more laborious, generate more waste, and are less economically viable for large-scale synthesis.
  • Reaction monitoring by HPLC and control of reaction parameters such as temperature, solvent ratios, and catalyst loading are critical for optimizing yields and purity.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Reactant of Route 2
methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

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